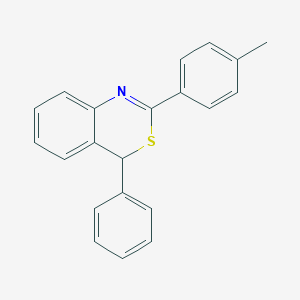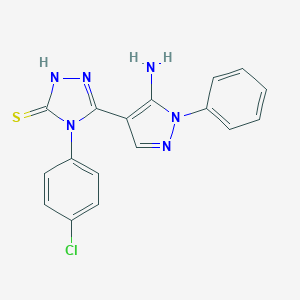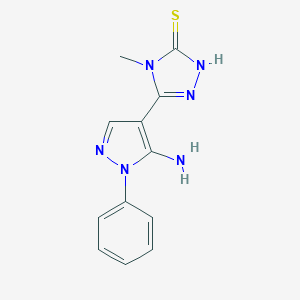
2-(4-methylphenyl)-4-phenyl-4H-3,1-benzothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-4-phenyl-4H-3,1-benzothiazine is a heterocyclic organic compound with a molecular formula C20H17NS. It is also known as riluzole and is used as a drug for the treatment of amyotrophic lateral sclerosis (ALS). Riluzole was first synthesized in the 1980s and has been extensively studied for its mechanism of action and physiological effects.
作用機序
Riluzole acts by inhibiting the release of glutamate, a neurotransmitter involved in neuronal excitability and cell death. It does this by blocking voltage-gated sodium channels, which are responsible for the release of glutamate from presynaptic neurons. Riluzole has also been shown to enhance the uptake of glutamate by astrocytes, which helps to reduce the concentration of extracellular glutamate.
Biochemical and Physiological Effects:
Riluzole has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate neurotransmission, the inhibition of voltage-gated sodium channels, the enhancement of glutamate uptake by astrocytes, and the activation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). Riluzole has also been shown to have antioxidant properties and to modulate the expression of genes involved in cell survival and apoptosis.
実験室実験の利点と制限
One of the advantages of using riluzole in lab experiments is its well-characterized mechanism of action and physiological effects. This allows researchers to design experiments that specifically target the glutamate neurotransmission pathway and to investigate the downstream effects of riluzole. However, one limitation of using riluzole is its relatively low potency, which may require high concentrations to achieve significant effects. This can lead to non-specific effects and potential toxicity.
将来の方向性
There are several potential future directions for research on riluzole. One area of interest is the development of more potent analogs of riluzole that may have greater therapeutic efficacy. Another area of interest is the investigation of riluzole's potential as a neuroprotective agent in other neurological disorders such as traumatic brain injury and stroke. Additionally, there is interest in investigating the potential of riluzole as a modulator of other neurotransmitter systems, such as the GABAergic system. Finally, there is interest in investigating the potential of riluzole as a modulator of neuroinflammation, which is implicated in the pathogenesis of many neurological disorders.
合成法
The synthesis of riluzole involves the reaction of 2-aminobenzothiazole with 4-fluoroaniline in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The yield of riluzole can be improved by optimizing reaction conditions such as temperature, pressure, and reaction time.
科学的研究の応用
Riluzole has been extensively studied for its potential therapeutic applications in various neurological disorders such as ALS, Alzheimer's disease, and Huntington's disease. It has been shown to modulate glutamate neurotransmission, which is implicated in the pathogenesis of these disorders. Riluzole has also been investigated for its potential anti-tumor activity and as a neuroprotective agent in traumatic brain injury.
特性
分子式 |
C21H17NS |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)-4-phenyl-4H-3,1-benzothiazine |
InChI |
InChI=1S/C21H17NS/c1-15-11-13-17(14-12-15)21-22-19-10-6-5-9-18(19)20(23-21)16-7-3-2-4-8-16/h2-14,20H,1H3 |
InChIキー |
FSBCFFBVMABDRC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(S2)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(S2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)


![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)